(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol
Overview
Description
“(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol” is a chemical compound with the CAS Number: 861362-06-3 and a molecular weight of 191.03 . It has a melting point of 143-145 °C .
Molecular Structure Analysis
The molecule is composed of a five-membered heterocyclic ring, which includes three carbon atoms, two nitrogen atoms, and a bromine atom attached to the fifth carbon . The exact molecular structure analysis is not available in the retrieved data.Physical And Chemical Properties Analysis
This compound is a solid at room temperature with a melting point of 143-145 °C . Its molecular weight is 191.03 .Scientific Research Applications
Pharmaceutical Research
Imidazole derivatives, like the one you’ve mentioned, are often explored for their therapeutic potential. They can be used in the synthesis of various pharmaceutical compounds due to their biological activity. For instance, they may serve as precursors in creating molecules with antioxidant properties, which could be beneficial in treating oxidative stress-related diseases .
Chemical Synthesis
Imidazoles are key components in regiocontrolled synthesis processes. They can be used to construct bonds during the formation of complex molecules, which is crucial in developing new chemical entities for various applications .
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets due to their versatile nature .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The stability and efficacy of imidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
(5-bromo-1-methylimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNDYMLJDLCBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634218 | |
Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861362-06-3 | |
Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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